molecular formula C18H21N3OS B2548827 N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide CAS No. 1706488-46-1

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide

Cat. No.: B2548827
CAS No.: 1706488-46-1
M. Wt: 327.45
InChI Key: XYDORZKCVWYSPB-CMDGGOBGSA-N
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Description

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research, designed with a thiazole core linked to a cinnamamide scaffold via a piperidine-methyl spacer. The thiazole ring is a privileged structure in drug discovery, known for its presence in a wide range of bioactive molecules and its ability to interact with diverse biological targets . The cinnamamide functional group has also been identified as a key pharmacophore in compounds investigated for their antitumor properties . This specific molecular architecture suggests potential for versatile research applications. While the exact profile of this compound is under investigation, its structural features are associated with several key research areas. Thiazole-containing compounds have been identified as potent and selective antagonists for ion channels such as the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators . Furthermore, cinnamamide derivatives have been studied as TRPV1 antagonists, indicating research value in pain and inflammation pathways . The integration of these moieties makes this compound a compelling candidate for researchers exploring novel modulators of ion channels and enzymes. This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-phenyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-17(9-8-15-5-2-1-3-6-15)20-13-16-7-4-11-21(14-16)18-19-10-12-23-18/h1-3,5-6,8-10,12,16H,4,7,11,13-14H2,(H,20,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDORZKCVWYSPB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.

    Coupling Reactions: The thiazole and piperidine rings are then coupled through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the thiazole carbon.

    Formation of the Cinnamamide Moiety: The cinnamamide moiety is introduced through an amide coupling reaction between cinnamic acid and the amine group of the piperidine-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for each step to maximize yield and purity. This could include the use of high-pressure hydrogenation for the piperidine ring formation and the use of automated synthesis equipment for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide can undergo various types of chemical reactions:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiazole derivatives with various substituents.

Scientific Research Applications

Pharmaceutical Development

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide is being investigated as a lead compound in drug development, particularly for its potential anticancer and antimicrobial properties. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies. Preliminary studies indicate that similar compounds exhibit significant biological activities, including:

  • Anticancer Activity : Research has shown that structurally related compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, docking studies have suggested interactions with tubulin, which could explain potential anticancer effects.
  • Antimicrobial Properties : The thiazole and piperidine units are known for their roles in antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various Gram-positive and Gram-negative bacteria .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

  • Formation of the thiazole ring.
  • Amide bond formation between thiazole derivatives and cinnamic acid derivatives.
  • Characterization using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure.

The ability to modify this compound through chemical reactions allows for the generation of diverse derivatives with potentially enhanced biological properties.

Case Studies and Comparative Analysis

To provide a clearer understanding of the biological potential of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
1-(Thiazol-2-yl) piperidineThiazole and piperidineAntimicrobial
Cinnamic acid derivativesCinnamic structureAnticancer
4-Methylphenoxy derivativesPhenoxy groupAntifungal

This table illustrates how this compound's unique combination of structural elements may confer distinct advantages in drug design compared to other compounds.

Mechanism of Action

The mechanism of action of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors through hydrogen bonding and π-π interactions. The piperidine ring can enhance the compound’s binding affinity and selectivity. The cinnamamide moiety can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide belongs to a broader class of N-(thiazol-2-yl)cinnamamide derivatives . Key analogues and their distinguishing features are summarized below:

Compound Name Substituents Key Structural/Functional Differences Biological Target (if reported)
N-(thiazol-2-yl)cinnamamide Thiazole directly attached to cinnamamide Simpler structure; lacks piperidine ring SARS-CoV-2 $ 3CL^{\text{pro}} $
N-methyl-N-(thiazol-2-yl)cinnamamide Methylated amide NH Enhanced lipophilicity; altered H-bonding Antiviral screening
2-Arylacetamide derivatives Benzylpenicillin-like lateral chains Bioisosteric replacement of thiazole Antibacterial agents
Piperidine-free thiazole-cinnamamides Thiazole with alkyl/aryl groups (no piperidine) Reduced conformational flexibility Enzyme inhibition studies

Key Observations :

  • Methylation of the amide NH (e.g., compounds 8–10, 15–16 ) reduces hydrogen-bond donor capacity, which may decrease solubility but improve membrane permeability.
  • Compared to 2-arylacetamides (structurally similar to benzylpenicillin ), the cinnamoyl group provides extended π-conjugation, possibly influencing electronic interactions with biological targets.
Spectroscopic and Conformational Differences
  • NMR Profiles : The target compound’s piperidine ring introduces additional $ ^1H $ NMR signals (e.g., piperidine CH$_2$ groups at δ 1.5–2.5 ppm), absent in simpler thiazole-cinnamamides .
  • Ring Puckering: The piperidine ring adopts non-planar conformations, as described by Cremer-Pople puckering coordinates (amplitude $ q $, phase angle $ \phi $) .

Biological Activity

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and data tables.

Structural Overview

The compound features:

  • A thiazole ring which is known for its diverse biological activities.
  • A piperidine moiety that enhances binding affinity to biological targets.
  • A cinnamamide group which is often associated with anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
  • Piperidine Ring Formation : The piperidine ring is synthesized via hydrogenation of pyridine derivatives using metal catalysts.
  • Coupling Reactions : The thiazole and piperidine rings are coupled through nucleophilic substitution.
  • Cinnamamide Moiety Introduction : An amide coupling reaction between cinnamic acid and the piperidine-thiazole intermediate completes the synthesis.

Anticancer Properties

This compound has shown promising results in inhibiting cancer cell proliferation, particularly against various cancer types:

Cancer TypeCell LineIC50 (µM)Reference
Breast CancerMDA-MB-2319.0
Lung CancerA5497.5
Prostate CancerPC38.0

These values indicate that the compound exhibits moderate to high cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring may interact with enzymes through hydrogen bonding and π–π stacking interactions.
  • Receptor Binding : The piperidine moiety enhances binding affinity and selectivity towards biological receptors.
  • Stability and Bioavailability : The cinnamamide group contributes to the overall stability of the compound, enhancing its bioavailability .

Case Studies

Several studies have evaluated the biological activity of compounds structurally similar to this compound:

  • Thiadiazole Derivatives : Research on 1,3,4-thiadiazole derivatives has shown significant anticancer activity, with IC50 values ranging from 0.04 µM to 23.6 µM against various cancer cell lines .
  • Curcumin Analogues : A study on curcumin analogues revealed that modifications similar to those in N-cinnamides can enhance anticancer activity across multiple cell lines .

Future Directions

Given its structural features and preliminary biological activity data, this compound could serve as a template for developing more potent derivatives. Further investigations should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure–Activity Relationship (SAR) Studies : To identify key structural components responsible for enhanced activity.

Q & A

Q. Advanced

  • Bioisosteric replacement : Substitute cinnamamide with trifluoromethyl groups to enhance metabolic stability .
  • Piperidine modification : Introduce fluorinated or methylated piperidine rings to modulate lipophilicity (clogP 2.5 → 3.2) and blood-brain barrier penetration .
  • Prodrug approaches : Conjugate with esterase-cleavable groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .

What analytical methods are critical for assessing stability under physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to pH 1–9 buffers (37°C, 24 hrs) and analyze via UPLC-PDA for degradation products .
  • Plasma stability assays : Incubate with human plasma (37°C, 1–6 hrs) and quantify parent compound loss using LC-MS/MS .
  • Light/oxidation testing : Use ICH Q1B guidelines to evaluate photostability and ROS susceptibility .

How can researchers validate target engagement in cellular models?

Q. Advanced

  • Cellular thermal shift assay (CETSA) : Measure target protein stabilization post-compound treatment .
  • RNA-seq : Confirm transcriptional downregulation of CDK7-dependent genes (e.g., MYC, MCL1) .
  • CRISPR knockdown controls : Compare effects with CDK7-KO cells to isolate compound-specific activity .

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